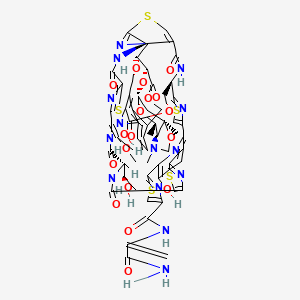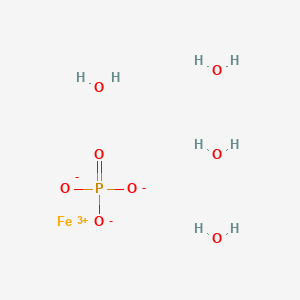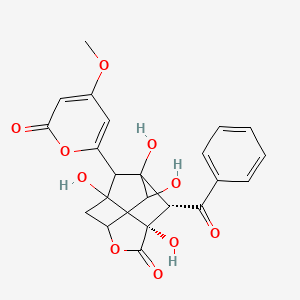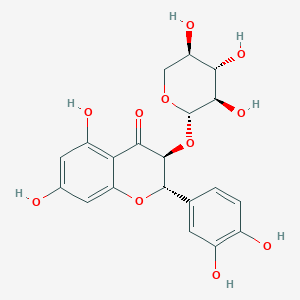
(-)-taxifolin 3-O-beta-D-xylopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-taxifolin 3-O-beta-D-xylopyranoside is a flavanone glycoside that is (-)-taxifolin substituted by a beta-D-xylopyranosyl residue at position 3. It has a role as a metabolite. It is a beta-D-xyloside, a member of 3'-hydroxyflavanones, a flavanone glycoside, a monosaccharide derivative, a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a (-)-taxifolin and a beta-D-xylose.
Applications De Recherche Scientifique
Inhibition of Aldose Reductase and Sorbitol Accumulation
Therapeutic Potential in Neurodegenerative Diseases
Taxifolin exhibits pleiotropic effects, including anti-oxidant and anti-glycation activities. It has been suggested to have novel therapeutic potentials for cerebral amyloid angiopathy (CAA) and Alzheimer’s disease (AD), as well as metabolic diseases that have a high risk for dementia. This is because taxifolin inhibits amyloid-beta (Aβ) fibril formation, improves cerebral blood flow, facilitates Aβ clearance in the brain, and suppresses cognitive decline in animal models. These findings suggest the potential of taxifolin as a therapeutic drug for CAA, AD, and metabolic diseases (Tanaka et al., 2019).
Cardioprotective Effects
Taxifolin has shown protective effects on the cardiovascular system. It improves cardiac function, regulates oxidative stress, and attenuates apoptosis during myocardial ischemia/reperfusion (I/R) injury. The cardioprotective effect is attributed to its modulation of the mitochondrial apoptosis pathway (Tang et al., 2019).
Anti-Tumor Activities
Taxifolin has demonstrated significant anti-cancer activity, more prominently than other pharmacological activities. The anti-cancer activity was evaluated using different in vitro and in vivo models, making it a promising agent for further development and research for human use (Sunil & Xu, 2019).
Hepatoprotective Activity
Taxifolin has been researched for its hepatoprotective activity. It has demonstrated potential in attenuating liver fibrosis by regulating pathways like PI3K/AKT/mTOR and TGF-β1/Smads, inhibiting inflammation, oxidative stress, and cell apoptosis. This suggests that taxifolin might contribute to anti-hepatic fibrosis, further indicating its efficacy as a hepatoprotective agent (Liu et al., 2021).
Propriétés
Nom du produit |
(-)-taxifolin 3-O-beta-D-xylopyranoside |
|---|---|
Formule moléculaire |
C20H20O11 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18+,19-,20+/m1/s1 |
Clé InChI |
UKSPRKDZNYSFRL-HMMBQGTNSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



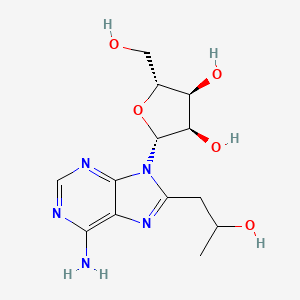
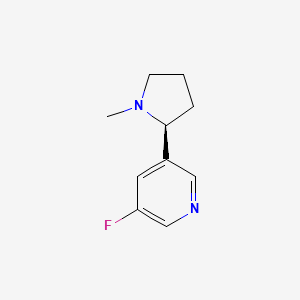



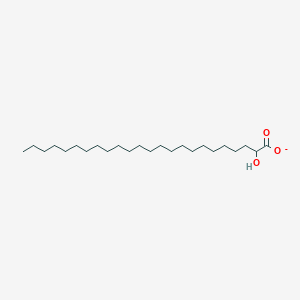
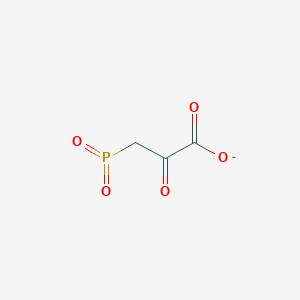
![5-(3-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B1257558.png)


